![molecular formula C15H23N3O2S B5754985 2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)

2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives often involves reactions that introduce functional groups or modify existing ones to achieve the desired structural complexity. For instance, the Mannich reaction has been utilized in the synthesis of N,S-containing heterocycles, showcasing the method's ability to incorporate various functional groups into the piperidine framework, resulting in compounds with significant yields (Dotsenko et al., 2012). Similarly, the reactivity of nitrophenylsubstituted cyclic amines in dehydrogenations highlights the versatility of piperidine derivatives in undergoing chemical transformations (Möhrle & Mehrens, 1998).

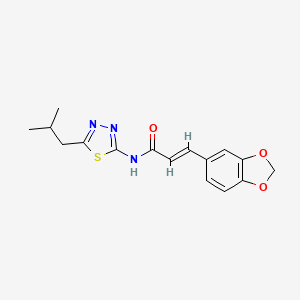

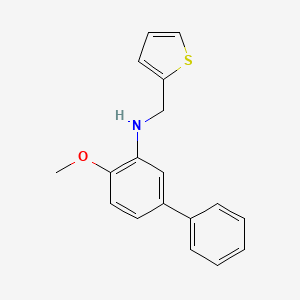

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including 2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine, is characterized by its nitrogen-containing six-membered ring, which significantly influences its chemical reactivity and physical properties. Studies on the molecular and electronic structures have shown extensive charge-assisted hydrogen bonding, indicating the polarized nature of these molecules and their potential for forming stable molecular arrangements through intermolecular interactions (Quesada et al., 2004).

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, reflecting their chemical properties. For example, the unexpected rapid aerobic transformation of piperidine radicals highlights the compound's susceptibility to oxidative processes and its interaction with biological molecules like cytochrome P450, providing insights into its metabolic stability and reactivity (Babic et al., 2020). Furthermore, the application of the Hammett relationship to thiophens underscores the influence of substituents on the compound's reactivity, offering a predictive model for understanding its chemical behavior (Spinelli et al., 1972).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. These properties are influenced by the molecular structure, particularly the presence of substituents, which can alter the compound's polarity, hydrogen bonding capability, and overall molecular geometry.

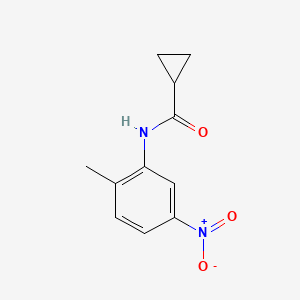

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and other chemical agents, define the utility of piperidine derivatives in chemical syntheses and biological applications. The antioxidative activity of piperidine nitroxides, influenced by their structure, exemplifies the role of the nitroxide moiety and the impact of substituents at the 4-position on scavenging reactive oxygen species (Li et al., 2006).

Wirkmechanismus

Target of Action

It is known that this compound is a derivative of 2,2,6,6-tetramethylpiperidine , which is a hindered secondary amine . Hindered amines are often used to prepare metallo-amide bases and selectively generate silylketene acetals .

Mode of Action

As a derivative of 2,2,6,6-tetramethylpiperidine, it may share similar chemical properties and reactivity . For instance, it might interact with its targets by donating its nitrogen lone pair, typical of amines .

Biochemical Pathways

It’s known that 2,2,6,6-tetramethylpiperidine can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides . This suggests that the compound might be involved in similar reactions and pathways.

Result of Action

As a derivative of 2,2,6,6-tetramethylpiperidine, it may share similar chemical properties and reactivity

Action Environment

It’s known that 2,2,6,6-tetramethylpiperidine is a relatively stable compound . This suggests that the compound might exhibit similar stability under various environmental conditions.

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethyl-N-(2-nitrophenyl)sulfanylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-14(2)9-11(10-15(3,4)17-14)16-21-13-8-6-5-7-12(13)18(19)20/h5-8,11,16-17H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGSBJUYBXVVDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NSC2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)

![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)

![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)

![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)

![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5754999.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5755002.png)